2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
The compound “2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a structurally complex heterocyclic molecule featuring a fused cinnolinone core, an azetidine ring substituted with a 2,3-dihydrobenzofuran-5-sulfonyl group, and a methyl bridge linking the two moieties. The cinnolinone scaffold (a bicyclic system with two nitrogen atoms) is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications. The azetidine ring, a four-membered nitrogen-containing heterocycle, enhances conformational rigidity, while the sulfonyl-linked benzofuran moiety may contribute to solubility and target binding interactions.
Structural analogs and related heterocycles, however, offer insights into its hypothetical properties and applications .
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-20-10-15-3-1-2-4-18(15)21-23(20)13-14-11-22(12-14)28(25,26)17-5-6-19-16(9-17)7-8-27-19/h5-6,9-10,14H,1-4,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBXCIONCMLYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The structure of the compound can be broken down into distinct functional groups that contribute to its biological activity. The presence of a benzofuran moiety and an azetidine ring suggests potential interactions with biological targets such as enzymes and receptors.
Molecular Formula
- Molecular Weight : 411.54 g/mol
- Chemical Formula : C22H30N2O3S
Antioxidant Properties
Research indicates that compounds similar to those containing the benzofuran structure exhibit significant antioxidant properties. For instance, studies on 2,3-Dihydro-1-benzofuran-5-ols have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for neuroprotective effects in models of brain injury .
Neuroprotective Effects
In animal models, compounds derived from benzofuran have shown protective effects against neurodegenerative conditions. A study highlighted that certain benzofuran derivatives were effective in mitigating damage from oxidative stress in neuronal cells, which is relevant for conditions like stroke and traumatic brain injury .
Anti-inflammatory Activity
The sulfonyl group in the compound may enhance its interaction with inflammatory pathways. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and modulate immune responses. This suggests a potential application in treating inflammatory diseases .
Anticancer Potential
Emerging studies suggest that hexahydrocinnolin derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Study 1: Neuroprotection in Mice
A study conducted on mice demonstrated that a related compound protected against head injuries by reducing oxidative stress markers and improving functional outcomes post-injury. This highlights the therapeutic potential of benzofuran derivatives in neuroprotection .
Study 2: Inhibition of Inflammatory Cytokines
In vitro studies showed that the compound inhibited the production of TNF-alpha and IL-6 in macrophage cell lines, indicating its anti-inflammatory properties. These findings support its potential use in treating autoimmune diseases .
Biological Activity Summary Table
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs. Sulfonate Functionality :
The target compound’s 2,3-dihydrobenzofuran-5-sulfonyl group shares structural similarities with the sulfonate ester in 2,3-dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate (). Sulfonyl/sulfonate groups are often used to enhance solubility and binding affinity in drug design. However, sulfonate esters (as in pesticides) are more reactive and prone to hydrolysis compared to sulfonamides, suggesting the target compound may exhibit greater metabolic stability .
Azetidine vs. Larger Heterocycles: The azetidine ring in the target compound contrasts with the seven-membered benzazepinone in Benazepril (). Benazepril’s benzazepinone, however, is critical for angiotensin-converting enzyme (ACE) inhibition, highlighting the role of ring size in target specificity .
Cinnolinone vs. Flavonoid Scaffolds: While the cinnolinone core is nitrogen-rich and planar, flavonoids like Isorhamnetin-3-O-glycoside () rely on aromatic hydroxyl groups for radical scavenging. This suggests divergent mechanisms: cinnolinones may interact with enzymatic active sites, whereas flavonoids often act via redox pathways .
Q & A
Q. What strategies mitigate catalyst poisoning during hydrogenation steps in the synthesis?
- Methodological Answer : Pre-treat catalysts (e.g., Pd/C) with chelating agents to sequester impurities. Monitor catalyst activity via inline gas consumption analysis and employ DoE to optimize H pressure and substrate/catalyst ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
